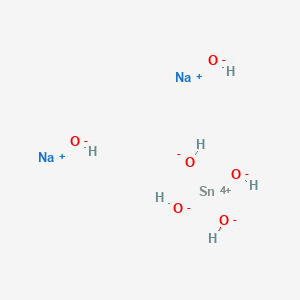![molecular formula C20H16N4O5 B089233 (2E)-2-[(2,4-dinitrophenyl)hydrazinylidene]-1,2-diphenylethanol CAS No. 13804-47-2](/img/structure/B89233.png)
(2E)-2-[(2,4-dinitrophenyl)hydrazinylidene]-1,2-diphenylethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-2-[(2,4-dinitrophenyl)hydrazinylidene]-1,2-diphenylethanol, commonly known as DNPE, is a synthetic compound that has gained interest in scientific research due to its potential applications in various fields. DNPE is a hydrazone derivative of diphenylmethanol and has a molecular weight of 396.38 g/mol.
Mécanisme D'action
The mechanism of action of DNPE is not fully understood, but it is believed to act as a ROS scavenger. DNPE has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. DNPE has also been shown to protect cells from oxidative stress by reducing the levels of ROS.
Effets Biochimiques Et Physiologiques
DNPE has been shown to have a low toxicity profile and is relatively stable under physiological conditions. DNPE has been shown to have antioxidant properties and has been studied for its potential to protect cells from oxidative stress. DNPE has also been shown to inhibit the growth of cancer cells and induce apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of DNPE is its stability under physiological conditions, which makes it suitable for in vitro and in vivo studies. DNPE also has a low toxicity profile, which makes it a safer alternative to other compounds. However, one limitation of DNPE is its limited solubility in aqueous solutions, which can affect its bioavailability.
Orientations Futures
There are several future directions for the study of DNPE. One potential direction is the development of DNPE-based fluorescent probes for the detection of ROS in living cells. Another potential direction is the synthesis of DNPE-based MOFs and COFs for applications in catalysis and gas storage. The potential of DNPE as an anti-cancer agent also warrants further investigation, including studies on its mechanism of action and efficacy in vivo.
Méthodes De Synthèse
DNPE can be synthesized by reacting 2,4-dinitrophenylhydrazine with 1,2-diphenylethanol in the presence of a catalyst. The reaction yields a yellow crystalline solid that is purified by recrystallization.
Applications De Recherche Scientifique
DNPE has been studied for its potential applications in various fields such as analytical chemistry, material science, and biomedicine. In analytical chemistry, DNPE has been used as a reagent for the determination of trace amounts of aldehydes and ketones in food and environmental samples. In material science, DNPE has been used as a building block for the synthesis of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). In biomedicine, DNPE has been studied for its potential as an anti-cancer agent and as a fluorescent probe for the detection of reactive oxygen species (ROS).
Propriétés
Numéro CAS |
13804-47-2 |
|---|---|
Nom du produit |
(2E)-2-[(2,4-dinitrophenyl)hydrazinylidene]-1,2-diphenylethanol |
Formule moléculaire |
C20H16N4O5 |
Poids moléculaire |
392.4 g/mol |
Nom IUPAC |
(2E)-2-[(2,4-dinitrophenyl)hydrazinylidene]-1,2-diphenylethanol |
InChI |
InChI=1S/C20H16N4O5/c25-20(15-9-5-2-6-10-15)19(14-7-3-1-4-8-14)22-21-17-12-11-16(23(26)27)13-18(17)24(28)29/h1-13,20-21,25H/b22-19+ |
Clé InChI |
QVKWDKPHEMCSMJ-ZBJSNUHESA-N |
SMILES isomérique |
C1=CC=C(C=C1)C(/C(=N/NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])/C3=CC=CC=C3)O |
SMILES |
C1=CC=C(C=C1)C(C(=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C3=CC=CC=C3)O |
SMILES canonique |
C1=CC=C(C=C1)C(C(=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C3=CC=CC=C3)O |
Autres numéros CAS |
13804-47-2 |
Synonymes |
2-hydroxy-1,2-diphenylethanone {2,4-dinitrophenyl}hydrazone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



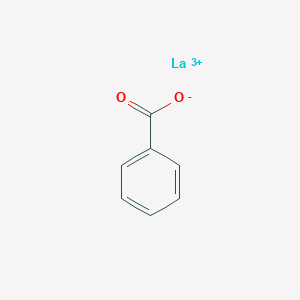

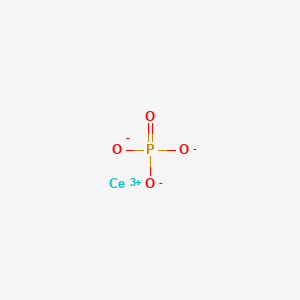
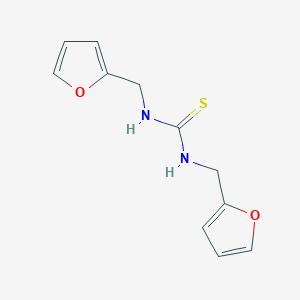
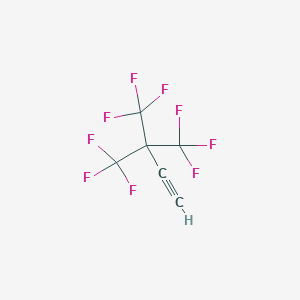
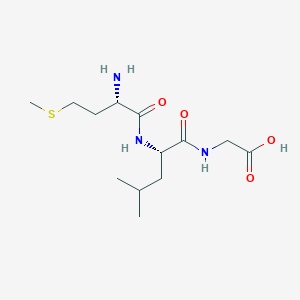
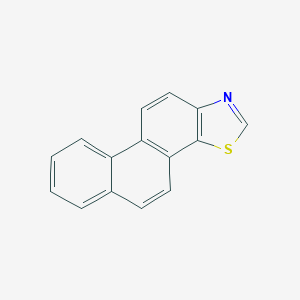
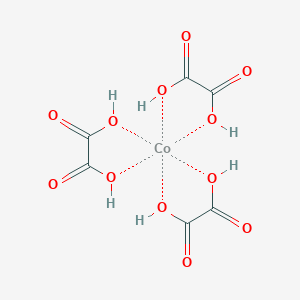
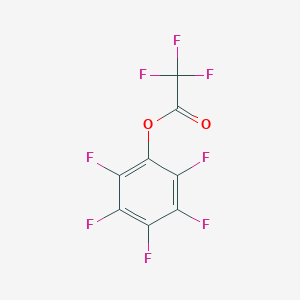
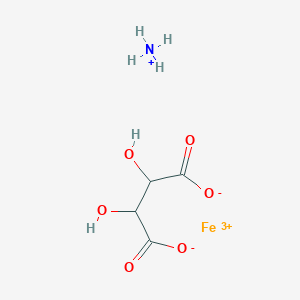
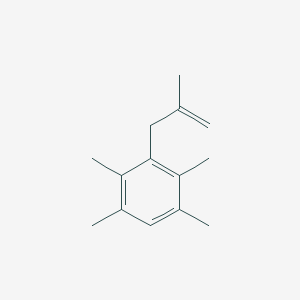

![3-[Methyl(3-methylsulfonyloxypropyl)amino]propyl methanesulfonate](/img/structure/B89179.png)
